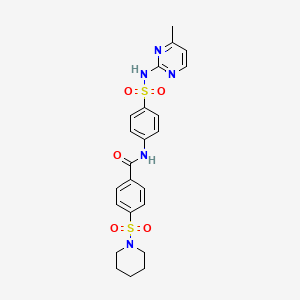

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a sulfonamide-based benzamide derivative featuring a 4-methylpyrimidin-2-yl sulfamoyl group and a piperidin-1-ylsulfonyl substituent. Its structural complexity arises from the integration of a pyrimidine ring, a sulfonamide linkage, and a piperidine moiety, which collectively influence its physicochemical properties and biological interactions. This compound belongs to a broader class of sulfonamide derivatives known for their diverse pharmacological applications, including enzyme inhibition and anticancer activity .

Properties

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5S2/c1-17-13-14-24-23(25-17)27-34(30,31)20-11-7-19(8-12-20)26-22(29)18-5-9-21(10-6-18)35(32,33)28-15-3-2-4-16-28/h5-14H,2-4,15-16H2,1H3,(H,26,29)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYJCCGJIDTHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death.

Mode of Action

This compound acts as a tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signaling pathways they regulate.

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects various biochemical pathways. These include pathways involved in cell division, growth, and death. The disruption of these pathways can lead to the inhibition of tumor growth and proliferation.

Result of Action

The result of the compound’s action is the inhibition of tumor growth and proliferation. By inhibiting the activity of tyrosine kinases, the compound disrupts the signaling pathways that regulate cell division and growth. This can lead to the death of tumor cells and the inhibition of tumor growth.

Biological Activity

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide moiety linked to a piperidine and pyrimidine structure. Its chemical formula is , and it features several functional groups that contribute to its biological interactions.

Research indicates that compounds similar to N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit various mechanisms of action:

-

Inhibition of Tumor Cell Proliferation :

- Studies have shown that related sulfonamide derivatives can inhibit tumor cell proliferation through pathways involving oxidative stress and apoptosis. For instance, PMSA (a related compound) was found to induce ferroptosis in tumor cells by modulating the KEAP1-NRF2-GPX4 axis, leading to increased lipid peroxidation and reactive oxygen species (ROS) levels .

- Antibacterial Activity :

- Enzyme Inhibition :

Biological Activity Summary

The biological activities of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide can be summarized as follows:

Case Studies

- Ferroptosis Induction in Tumor Cells :

- Antimicrobial Efficacy :

Comparison with Similar Compounds

Core Benzamide-Sulfamoyl Scaffold

The target compound shares a common benzamide-sulfamoyl backbone with several analogues, differing primarily in substituents on the sulfamoyl and benzamide groups. Key structural variations include:

- Piperidin-1-ylsulfonyl vs.

- Substituents on the Pyrimidine Ring : Analogues with 4,6-dimethylpyrimidine or 5-methylisoxazole substituents (e.g., 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide) show enhanced antimicrobial activity .

- Aromatic Modifications : Derivatives with naphthalene (e.g., (S)-2-(6-methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide) exhibit increased lipophilicity, impacting membrane permeability .

Functional Group Impact on Activity

- Nitro Substitution : The nitro group in N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide enhances electrophilicity but reduces solubility, correlating with lower cytotoxic activity compared to the target compound .

- Heterocyclic Additions : Triazolo-thiadiazole derivatives (e.g., 2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)benzamide) demonstrate improved antibacterial efficacy due to enhanced π-π stacking interactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Predicted based on structural similarity to pyrrolidine analogue.

Key Observations :

Key Observations :

Key Observations :

- Piperidin-1-ylsulfonyl-containing compounds like 2D291 show potent cytokine induction, suggesting the target compound may share immunomodulatory properties .

- Imidazole derivatives with sulfamoyl groups exhibit broad-spectrum antimicrobial and anticancer activity, highlighting the scaffold’s versatility .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

Answer: The synthesis typically involves multi-step reactions, including sulfonamide bond formation and coupling of pyrimidine/piperidine moieties. Key considerations:

- Reagents and Solvents: Use of polar aprotic solvents (e.g., DMF) with catalysts like EDCI/HOBt for amide coupling .

- Purification: Column chromatography or recrystallization to isolate intermediates. HPLC or TLC monitors reaction progress .

- Yield Optimization: Adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time (e.g., 12–24 hrs) .

Table 1: Representative Reaction Conditions from Literature

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfamoylation | 4-methylpyrimidin-2-amine, ClSO₂Ph | DCM | 0→RT | 65–72 | |

| Amide Coupling | EDCI, HOBt | DMF | RT | 55–60 |

Q. Which spectroscopic and crystallographic methods confirm structural integrity?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments (e.g., sulfonamide NH at δ 10.2–11.5 ppm) and carbon assignments .

- X-ray Crystallography: Resolves bond lengths (e.g., S–N: 1.62 Å) and dihedral angles, critical for validating 3D conformation .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated: 532.1524, observed: 532.1526) .

Advanced Research Questions

Q. How can computational modeling predict biological interactions?

Answer:

- Molecular Dynamics (MD): Amber or GROMACS simulates ligand-receptor binding stability (e.g., binding free energy ΔG = -9.8 kcal/mol) .

- Docking Studies (AutoDock/Vina): Identify potential binding pockets (e.g., ATP-binding site of kinases) with RMSD < 2.0 Å .

- QSAR Models: Correlate substituent effects (e.g., piperidine vs. morpholine) with activity using descriptors like logP and polar surface area .

Table 2: Computational Parameters for Docking Studies

| Software | Force Field | Grid Size (ų) | Scoring Function | Reference |

|---|---|---|---|---|

| AutoDock Vina | AMBER14SB | 60×60×60 | Affinity (kcal/mol) |

Q. How to resolve contradictions in biological activity across studies?

Answer:

- Assay Standardization: Control variables like cell line (e.g., HEK293 vs. HeLa) and incubation time (24 vs. 48 hrs) .

- Metabolite Profiling: LC-MS/MS identifies degradation products that may interfere with activity measurements .

- Orthogonal Assays: Combine enzymatic (e.g., IC₅₀) and cellular (e.g., proliferation) assays to cross-validate results .

Q. What strategies address low reproducibility in crystallographic data?

Answer:

- Crystallization Screening: Use sparse-matrix screens (e.g., Hampton Index Kit) with varied pH (5.5–8.5) and precipitants (PEG vs. salts) .

- Data Collection: Synchrotron radiation (λ = 0.978 Å) improves resolution (<1.0 Å). Anisotropic refinement reduces R-factor discrepancies .

- Validation Tools: Check for twinning (PLATON) and electron density fit (Coot) to ensure model accuracy .

Q. How to design derivatives for improved pharmacokinetics?

Answer:

- Bioisosteric Replacement: Substitute sulfonamide with carbamate to enhance metabolic stability .

- Prodrug Strategies: Introduce ester moieties for increased oral bioavailability (e.g., logP reduction from 3.5→2.1) .

- ADME-Tox Profiling: Microsomal stability assays (e.g., t₁/₂ > 60 min) and CYP450 inhibition screening mitigate toxicity risks .

Q. What mechanistic insights explain its enzyme inhibition?

Answer:

- Kinetic Studies: Lineweaver-Burk plots reveal competitive inhibition (Ki = 0.8 µM) against target enzymes (e.g., DHFR) .

- Fluorescence Quenching: Stern-Volmer analysis quantifies binding affinity (Ksv = 2.5×10³ M⁻¹) .

- Mutagenesis: Alanine-scanning identifies critical binding residues (e.g., Arg45 in active site) .

Q. How to analyze conflicting solubility data in different solvents?

Answer:

- Hansen Solubility Parameters (HSP): Compare δd, δp, δh values to identify mismatches (e.g., DMSO δp = 16.4 vs. water δp = 42.3) .

- Co-solvency Approaches: Use ethanol-water mixtures (30:70 v/v) to enhance solubility from <0.1 mg/mL to >5 mg/mL .

- Thermodynamic Modeling: Van’t Hoff plots calculate enthalpy/entropy contributions to solubility .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.